1-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione -

1-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione

Catalog Number: EVT-4182778
CAS Number:
Molecular Formula: C17H12ClF3N2O3
Molecular Weight: 384.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(p-chlorophenyl)-1-(3-pyridyl)-2,5-pyrrolidinedione

Compound Description: This compound is a pyrrolidinedione derivative with a chlorophenyl substituent at the 3-position and a pyridyl group at the 1-position of the pyrrolidinedione ring. The crystal structure of this compound was determined and revealed no unusual bond lengths or angles. The angles between the planes of the five-membered ring and the phenyl and pyridine rings are 89.1 and 53.9 degrees, respectively .

2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (Compound A)

Compound Description: This compound is a pyrrole derivative, exhibiting antioxidant properties. It showed promising neuroprotective effects against 6-hydroxydopamine (6-OHDA) induced neurotoxicity in PC12 cells . It potentially works by suppressing the cyclooxygenase-2 (COX-2)/ prostaglandin E2 (PGE2) pathway .

1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (Compound C)

Compound Description: This pyrrole derivative displays moderate antioxidant activity and potential neuroprotective effects against 6-OHDA-induced neurotoxicity in PC12 cells. Similar to Compound A, it might exert its effects by suppressing the COX-2/PGE2 pathway .

4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K)

Compound Description: This compound is a thiosemicarbazide derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, exhibiting immunomodulatory activity. It primarily demonstrated an inhibitory effect on both spontaneous and mitogen-induced lymphocyte proliferation in mice .

4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K)

Compound Description: This compound, also a thiosemicarbazide derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, displays immunomodulatory activity, primarily inhibiting lymphocyte proliferation in mice .

sodium 4-[3-(4-chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]benzenesulphonate (WG)

Compound Description: This compound is an anionic fluorescent whitening agent (FWA) often used in textiles. A high-performance liquid chromatography method was developed to determine residues of WG and other FWAs in textile samples .

Fenamidone ((S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one)

Compound Description: Fenamidone is a pesticide that can affect yeast populations during winemaking. Its residues, particularly at maximum residue limit (MRL) concentrations, were shown to significantly reduce the populations of non-Saccharomyces yeast species during the winemaking process of two Sardinian grape cultivars .

1-[6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione

Compound Description: This compound is a selective inhibitor of phospholipase C (PLC). It effectively blocks the activation of p21-activated protein kinases (PAKs) in neutrophils stimulated with fMLP, a chemoattractant .

1-[6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-2,5-pyrrolidinedione

Compound Description: This compound is a less active analog of the PLC inhibitor, 1-[6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione. It showed no effect on PAK activation in stimulated neutrophils .

(–)‐1‐2,5‐dimethoxy‐4‐bromophenyl‐2‐aminopropane (DOB)

Compound Description: DOB is a phenethylamine hallucinogen that acts as a selective serotonin 5-HT2A,2C receptor agonist. Studies have shown that DOB, like the indoleamine hallucinogen LSD, inhibits N-methyl-d-aspartate (NMDA) receptor-mediated synaptic responses in the rat prefrontal cortex. This inhibitory effect is mediated through the activation of 5-HT2A receptors .

N‐(4‐aminobutyl)‐5‐chloro‐2‐naphthalenesulphonamide (W‐7)

Compound Description: W-7 is a calmodulin antagonist that blocks the inhibitory action of both DOB and LSD on NMDA receptor-mediated transmission in the rat prefrontal cortex . This suggests that the inhibitory effects of these hallucinogens on NMDA receptors are mediated by a Ca2+/calmodulin-dependent signal transduction pathway.

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione)

Compound Description: Maleic hydrazide is a plant growth regulator that suppresses both vegetative and reproductive growth in plants. Studies on 'Kentucky 31' tall fescue showed that applying maleic hydrazide resulted in increased shoot mortality and induced a post-inhibition growth response, characterized by the proliferation of new shoots and rapid growth of surviving shoots .

Mefluidide (N-(2,4-dimethyl-5[ [([trifluoromethyl]-sulfonyl)amino]phenyl])acetamide)

Compound Description: Mefluidide is another plant growth regulator that suppresses both vegetative and reproductive growth in plants. Similar to maleic hydrazide, its application to 'Kentucky 31' tall fescue led to increased shoot mortality and induced a post-inhibition growth response .

Flurprimidol (alpha-(1-methylethyl)-alpha-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol)

Compound Description: Flurprimidol is a plant growth regulator that specifically suppresses vegetative growth without affecting reproductive development. Unlike maleic hydrazide and mefluidide, flurprimidol did not impact shoot mortality or induce a post-inhibition growth response in 'Kentucky 31' tall fescue .

Paclobutrazol ((R,R)-(+/-)-beta-[(4-chlorophenyl)methyl]-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol)

Compound Description: Paclobutrazol is another plant growth regulator that selectively suppresses vegetative growth. Its application to 'Kentucky 31' tall fescue did not influence shoot mortality, axillary bud release, or total nonstructural carbohydrates levels, similar to flurprimidol .

N6-cyclohexyladenosine (CHA)

Compound Description: CHA is an adenosine A1 receptor agonist. Studies on human trabecular meshwork (HTM) cells revealed that CHA activates extracellular signal-regulated kinase (ERK) 1/2 signaling pathways, potentially contributing to increased outflow facility in the eye .

8-cyclopentyl-1,3-dimethylxanthine

Compound Description: This compound is an adenosine A1 receptor antagonist. It effectively blocks CHA-induced ERK 1/2 activation in HTM cells, confirming the involvement of A1 receptors in the observed signaling events .

1-[6-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]-hexyl]-1H-pyrrole-2,5-dione (U73122)

Compound Description: U73122 is a phospholipase C (PLC) inhibitor. It was found to block ERK 1/2 activation induced by CHA in HTM cells, suggesting that PLC activation is upstream of ERK 1/2 in this signaling pathway .

Somatostatin-14

Compound Description: Somatostatin-14 is a peptide hormone that regulates various physiological processes. Studies have shown that it can positively influence the function of NMDA receptors, enhancing norepinephrine release from rat hippocampal synaptosomes. This effect is mediated by the sst5 subtype of somatostatin receptors .

3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, dihydrochloride (GF109203X)

Compound Description: GF109203X is a protein kinase C (PKC) inhibitor. It partially prevented the somatostatin-14-induced activation and up-regulation of NMDA receptor function in rat hippocampal synaptosomes . This suggests that PKC is involved in the signaling pathway connecting somatostatin receptors and NMDA receptors.

3-(4-chlorophenyl)1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

Compound Description: PP2 is a non-receptor tyrosine kinase (Src) inhibitor. It was also found to partially prevent somatostatin-14-induced activation and up-regulation of NMDA receptor function in rat hippocampal synaptosomes, suggesting the involvement of Src kinase in this signaling pathway .

Lavendustin A

Compound Description: Lavendustin A is another non-receptor tyrosine kinase (Src) inhibitor that, along with PP2, supports the involvement of Src kinase in the somatostatin-14-induced activation and up-regulation of NMDA receptor function in rat hippocampal synaptosomes .

N-(2-[N-[4-chlorocinnamyl]-N-methyl-amino-methyl]phenyl)-N-(2-hydroxyethyl)-4-methoxy-benzene-sulfonamide-phosphate salt (KN93)

Compound Description: KN93 is a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor. It was found to almost completely abolish the somatostatin-14-induced activation and up-regulation of NMDA receptor function in rat hippocampal synaptosomes . This finding suggests that CaMKII plays a crucial role in the signaling pathway linking somatostatin receptors and NMDA receptors.

4-[[4(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteinases (MMPs). It inhibits LPS-induced TNF secretion in various cell-based assays, including human whole blood and synovium tissue explants from rheumatoid arthritis patients .

-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: BMS-299897 is a γ-secretase inhibitor. Studies in Tg2576 mice showed a strong correlation between γ-secretase occupancy by BMS-299897 and brain Aβ40 reduction, suggesting its potential therapeutic use for Alzheimer's disease .

Relevance: Although 2-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897) is structurally dissimilar to 1-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}-2,5-pyrrolidinedione, both illustrate the use of substituted aromatic compounds for modulating enzymatic activity. The presence of a chlorophenyl sulfonyl group in BMS-299897 highlights a potential pharmacophore for enzyme inhibition, which could be explored further in the context of the target compound.

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

Compound Description: BMS-433796 is another γ-secretase inhibitor. Similar to BMS-299897, it exhibited a strong correlation between γ-secretase occupancy and brain Aβ40 reduction in Tg2576 mice, highlighting its potential as a therapeutic agent for Alzheimer's disease .

(2-(2,3-dichlorophenyl)-4-methyl-1H-imidazol-5-ylcarbonyl)guanidine bis-methanesulfonate

Compound Description: This compound is a 4-methylimidazol-5-ylcarbonylguanidine derivative exhibiting strong inhibitory activity on the sodium-hydrogen exchanger isoform 1 (NHE-1) . NHE-1 inhibition is considered a potential therapeutic approach for ischemic heart disease.

(2-(2,5-dichlorophenyl)-4-methyl-1H-imidazol-5-ylcarbonyl)guanidine bis-methanesulfonate

Compound Description: This compound is another 4-methylimidazol-5-ylcarbonylguanidine derivative that exhibits strong inhibitory activity against NHE-1, suggesting potential for treating ischemic heart disease .

Properties

Product Name

1-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione

IUPAC Name

1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)anilino]pyrrolidine-2,5-dione

Molecular Formula

C17H12ClF3N2O3

Molecular Weight

384.7 g/mol

InChI

InChI=1S/C17H12ClF3N2O3/c18-10-1-5-12(6-2-10)23-15(24)9-14(16(23)25)22-11-3-7-13(8-4-11)26-17(19,20)21/h1-8,14,22H,9H2

InChI Key

WKAUDVGSRSVAQZ-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.